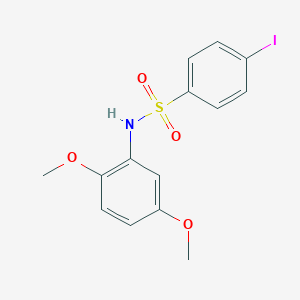![molecular formula C10H14NO2S+ B285988 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium](/img/structure/B285988.png)
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Coenzyme A (CoA), which is an essential molecule in several metabolic pathways in living organisms.
Applications De Recherche Scientifique
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several scientific research applications. It is a critical molecule in several metabolic pathways, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism. Coenzyme A is also involved in the regulation of gene expression, protein acetylation, and post-translational modifications. Moreover, Coenzyme A has potential applications in drug discovery, as it is a target molecule for several antibiotics and anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several enzymatic reactions. Coenzyme A acts as a carrier of acyl groups, which are essential for several metabolic pathways. Coenzyme A transfers the acyl group to other molecules, such as fatty acids, in a process called acylation. This process is catalyzed by several enzymes, including acyl-CoA synthetases and acyltransferases.
Biochemical and Physiological Effects:
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several biochemical and physiological effects. It is essential for energy metabolism, as it is involved in the production of ATP through the citric acid cycle. Coenzyme A is also involved in the synthesis of fatty acids, cholesterol, and other lipids. Moreover, Coenzyme A has a role in the regulation of gene expression, as it is involved in the acetylation of histones and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A in lab experiments include its essential role in several metabolic pathways and its potential applications in drug discovery. However, the limitations of using Coenzyme A in lab experiments include its high reactivity, which can lead to non-specific reactions, and its complex synthesis process, which can limit its availability.
Orientations Futures
There are several future directions for the research on 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A. One direction is to study the role of Coenzyme A in epigenetic regulation and post-translational modifications. Another direction is to develop new methods for the synthesis of Coenzyme A and its analogs. Moreover, the potential applications of Coenzyme A in drug discovery need to be further explored, particularly in the development of antibiotics and anticancer drugs.
Conclusion:
In conclusion, 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A is a critical molecule in several metabolic pathways and has potential applications in drug discovery. The synthesis of Coenzyme A involves several enzymatic reactions and is highly regulated in living organisms. Coenzyme A acts as a carrier of acyl groups and is involved in the regulation of gene expression and post-translational modifications. The research on Coenzyme A has several future directions, including the study of its role in epigenetic regulation and the development of new methods for its synthesis and analogs.
Méthodes De Synthèse
The synthesis of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several steps. The first step is the condensation of pantothenic acid and β-mercaptoethylamine to form 4'-phosphopantetheine. This intermediate is then adenylated to form dephospho-CoA, which is finally phosphorylated to form Coenzyme A. The overall process involves several enzymatic reactions and is highly regulated in living organisms.
Propriétés
Formule moléculaire |
C10H14NO2S+ |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3-methyl-2-pyridin-1-ium-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7(2)9(10(12)13)14-8-5-3-4-6-11-8/h3-7,9H,1-2H3,(H,12,13)/p+1 |
Clé InChI |
CPGRNBBHTZSMMZ-UHFFFAOYSA-O |
SMILES |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
SMILES canonique |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)




![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)